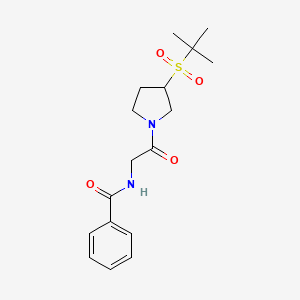

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-17(2,3)24(22,23)14-9-10-19(12-14)15(20)11-18-16(21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYHINJTBQXBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using reagents like tert-butylsulfonyl chloride in the presence of a base.

Coupling with Benzamide: The final step involves coupling the sulfonylated pyrrolidine with benzamide through an amide bond formation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions often require a base and are performed in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity: The tert-butylsulfonyl group in the target compound likely enhances steric bulk and metabolic stability compared to smaller groups like benzylamino () or nitrobenzylidene (). This feature may improve pharmacokinetics in vivo . PF-04136309 () shares a pyrrolidine-benzamide core but replaces tert-butylsulfonyl with a pyrimidine-pyridylcyclohexyl group, enabling CCR2 antagonism. This highlights how pyrrolidine modifications dictate target selectivity.

Pharmacological Diversity: Antimicrobial vs. Anticancer Activity: Azetidinone derivatives () and thiazolidinones () demonstrate that minor structural changes (e.g., chloro substituents vs. nitro groups) shift activity from antimicrobial to anticancer applications. Benzamide Scaffold Versatility: The benzamide moiety serves as a common platform for diverse biological targets, including chemokine receptors (CCR2), bacterial enzymes, and cancer cell pathways .

Pharmacological and QSAR Insights

- QSAR Trends : Topological parameters (e.g., Kier’s α shape index) and electronic descriptors (HOMO energy) govern antimicrobial activity in related compounds (). These factors likely influence the target compound’s interactions with bacterial membranes or enzymes .

- Anticancer Potential: While the target compound lacks direct data, azetidinone derivatives () and PF-04136309 () suggest that pyrrolidine-benzamide hybrids could inhibit cancer cell proliferation via kinase or receptor modulation.

Biological Activity

N-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, highlighting relevant findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a pyrrolidine ring substituted with a tert-butylsulfonyl group, linked to a benzamide moiety through a 2-oxoethyl chain. The chemical structure is crucial for understanding its interaction with biological targets.

Research indicates that compounds related to this compound exhibit various mechanisms of action, particularly in the context of pancreatic β-cell protection against endoplasmic reticulum (ER) stress. This is significant in the study of diabetes, where ER stress contributes to β-cell dysfunction and death.

Key Findings:

- β-cell Protective Activity : Studies have shown that certain analogs of benzamide derivatives can protect pancreatic β-cells from ER stress-induced apoptosis. For instance, a related compound demonstrated maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM when tested against thapsigargin-induced cell stress .

- Structure-Activity Relationship (SAR) : The substitution patterns on the benzamide scaffold influence biological activity significantly. Modifications such as introducing different amino acid residues have been explored to enhance potency and solubility .

Biological Activity Data

The following table summarizes the biological activity data for this compound and its analogs:

| Compound Name | Maximal Activity (%) | EC50 (μM) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Under investigation |

| WO5m (analog) | 100 | 0.1 ± 0.01 | High potency against ER stress |

| 5a (glycine derivative) | 45 | 18.6 ± 4 | Moderate activity observed |

Case Study 1: ER Stress Protection

A study focused on evaluating the protective effects of various benzamide derivatives on INS-1 pancreatic β-cells subjected to ER stress. The results indicated that specific modifications to the structure enhanced protective effects significantly compared to baseline controls.

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor potential of similar compounds, revealing that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a broader therapeutic application beyond diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.